L-piroglutamato de sodio

Descripción general

Descripción

Sodium L-pyroglutamate, also known as sodium pyroglutamate or sodium 5-oxoproline, is a derivative of the amino acid L-glutamic acid. It is a component of the natural moisturizing factor and is synthesized from sodium glutamate, which is found naturally in various foods and used in the food industry as a flavor enhancer . Sodium L-pyroglutamate has been studied for its protective effects against neurotoxicity induced by sodium glutamate in rat cortical neurons .

Synthesis Analysis

The synthesis of sodium L-pyroglutamate can be achieved through hydrothermal decomposition of sodium glutamate. An optimal yield of 87.5% was reported under conditions of 180°C for 2 hours with a mass percent of sodium glutamate around 60% . Another method involves the dry heating of sodium L-glutamate, which resulted in a transition ratio of more than 96% when pyrolyzed at 190°C for 90 minutes .

Molecular Structure Analysis

The molecular structure of sodium L-pyroglutamate has been elucidated through the preparation and crystallographic analysis of its metal salts. For instance, sodium hydrogen bis-L-pyroglutamate forms a three-dimensional coordination polymer with sodium centers bridged by carboxyl and carboxylate groups, resulting in eight-membered rings .

Chemical Reactions Analysis

Sodium L-pyroglutamate is involved in various chemical reactions, including the catalytic cross-linking between 1,2,3,4-butanetetracarboxylic acid (BTCA) and cellulose. It accelerates the formation of BTCA anhydrides and the esterification with cellulose, improving the anti-wrinkle properties of treated fabrics . Additionally, it has been shown to protect neurons by inhibiting the release of nitric oxide (NO) and suppressing the rise in intracellular calcium levels when exposed to sodium glutamate .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium L-pyroglutamate include its role in the natural moisturizing factor, where it exhibits better hygroscopic and moisture-retaining properties than glycerin and propylene glycol. Fabrics treated with sodium L-pyroglutamate showed improved comfortableness indices . The thermochemical decomposition of sodium L-glutamate, a precursor to sodium L-pyroglutamate, has been studied using differential scanning calorimetry (DSC), revealing a two-stage dehydration process leading to the formation of pyroglutamate .

Aplicaciones Científicas De Investigación

Desarrollo de Agentes Antifúngicos

Los derivados del L-piroglutamato de sodio se han sintetizado y evaluado por su potencial como agentes antifúngicos. Estos compuestos, particularmente aquellos con una subestructura de anillo de 1,2,3-triazol, han mostrado una potente actividad contra Phytophthora infestans, un patógeno responsable del tizón tardío en las papas . La presencia de grupos fenilo o bencilo en el anillo de triazol aumenta su eficacia antifúngica, lo que indica su promesa en aplicaciones agrícolas para proteger los cultivos de enfermedades devastadoras.

Síntesis Orgánica

En el ámbito de la química orgánica, el this compound sirve como material de partida para la preparación de diversas moléculas. Actúa como un bloque de construcción para la síntesis de moléculas más complejas, incluidos los compuestos farmacéuticos, y puede usarse como sondas químicas para estudiar procesos o vías biológicas específicas.

Estudios Enzimáticos

Este compuesto se utiliza como sustrato en estudios enzimáticos, particularmente aquellos involucrados en el metabolismo de la glutamina. Al servir como sustrato, el this compound ayuda a comprender las vías enzimáticas y las funciones relacionadas con el metabolismo de los aminoácidos.

Propiedades de Unión de Humedad

Debido a su naturaleza higroscópica, el this compound tiene propiedades significativas de unión de humedad. Esta característica lo convierte en un ingrediente valioso en cosméticos y productos de cuidado personal, actuando como humectante para retener la humedad en la piel y el cabello.

Investigación sobre la Neurotransmisión

La molécula madre del this compound, el ácido L-piroglutamático, está involucrado en varios procesos biológicos, incluida la neurotransmisión. La investigación sobre el papel del this compound en la señalización celular y la función cerebral está en curso, con el potencial de descubrir nuevos conocimientos sobre la salud y la enfermedad neurológica.

Reactivo Bioquímico

El this compound es un reactivo bioquímico crucial en diversos entornos de investigación. Sus aplicaciones se extienden al estudio de los efectos en las enfermedades de las plantas, el aumento del rendimiento de los cultivos y la exploración de sus actividades anti-VIH-1 y anti-VHC. Además, exhibe actividades antioxidantes y antiinflamatorias, que son valiosas en la investigación médica .

Mecanismo De Acción

Target of Action

Sodium L-pyroglutamate, also known as PCA, 5-oxoproline, or pidolic acid, is a natural amino acid derivative . It is a metabolite in the glutathione cycle that is converted to glutamate by 5-oxoprolinase . Its primary targets are the cells in the skin and hair, where it acts as a humectant.

Mode of Action

The primary mechanism of action of Sodium L-pyroglutamate relates to its ability to attract and bind water molecules. This hygroscopic property makes it a valuable ingredient in cosmetics and personal care products, helping to retain moisture in the skin and hair.

Biochemical Pathways

Sodium L-pyroglutamate is a metabolite in the glutathione cycle . It is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase . It may function in glutamate storage and acts to oppose the action of glutamate, including in the brain .

Pharmacokinetics

It is known that it can be formed by heating glutamic acid at 180 °c, which results in the loss of a molecule of water . More research is needed to fully understand its pharmacokinetics.

Result of Action

Sodium L-pyroglutamate has a significant impact on skin and hair hydration due to its hygroscopic properties. By attracting and binding water molecules, it helps to retain moisture, leading to healthier and more vibrant skin and hair.

Propiedades

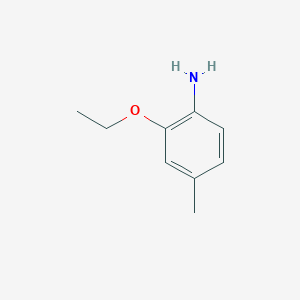

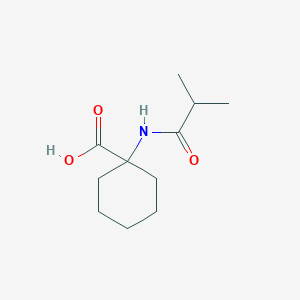

IUPAC Name |

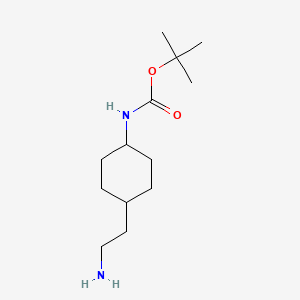

sodium;(2S)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-DFWYDOINSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183074 | |

| Record name | Sodium pidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28874-51-3 | |

| Record name | Sodium pidolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028874513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium pidolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-oxo-L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PIDOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V74VH163T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What can the crystal structure of Sodium L-Pyroglutamate Trihydrate tell us about its material properties?

A1: The study ["The crystal structure of sodium L-Pyroglutamate trihydrate ( sodium pidolate trihydrate )"] [] reveals that the compound exists as a trihydrate in its crystalline form. This means that three water molecules are present per molecule of Sodium L-Pyroglutamate in the crystal lattice. This information is crucial for understanding the compound's stability, solubility, and potential applications. For instance, the presence of water molecules in the crystal structure might influence its hygroscopic nature and its behavior in different solvents. Further research is needed to fully elucidate the relationship between the crystal structure and the material properties of Sodium L-Pyroglutamate Trihydrate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)